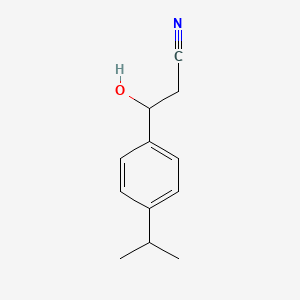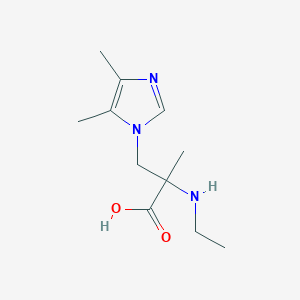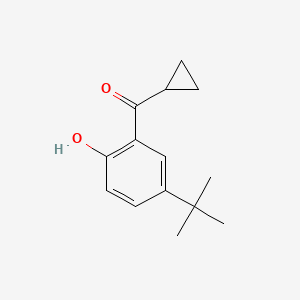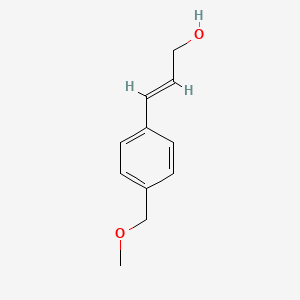
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from phenylalanine and have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(methoxymethyl)benzaldehyde with allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 4-(methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(4-(methoxymethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanoids depending on the substituent introduced.
Scientific Research Applications
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to interact with cellular receptors and enzymes, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but lacks the methoxymethyl group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with additional functional groups.
2-Methyl-3-phenyl-2-propen-1-ol: Similar backbone but different substituents .
Uniqueness
3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8-9H2,1H3/b3-2+ |
InChI Key |
VDNOIBPLNJHRJR-NSCUHMNNSA-N |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C/CO |
Canonical SMILES |
COCC1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
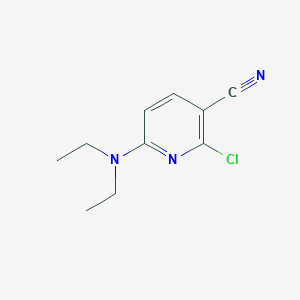
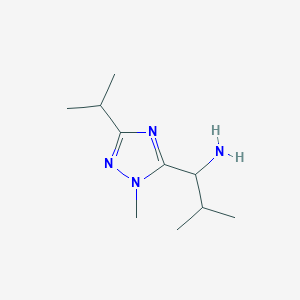
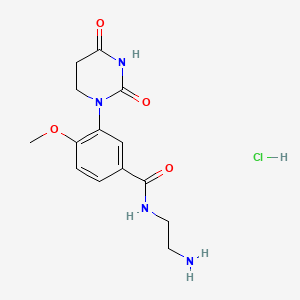
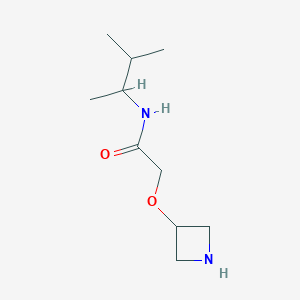
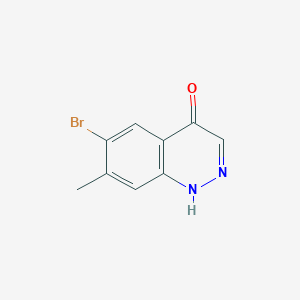
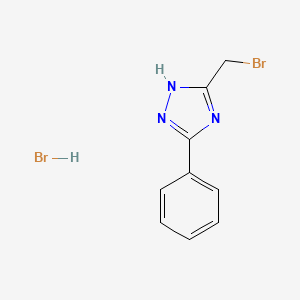

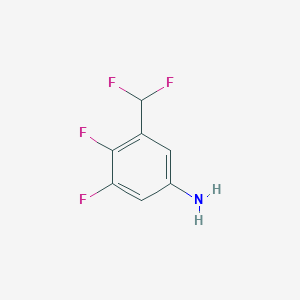
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)

